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Compound of Interest

Compound Name: Postin

Cat. No.: B1615710

Welcome to the technical support center for validating your new Periostin antibody. This guide
provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure
you can confidently assess the specificity of your antibody in your experiments.

Frequently Asked Questions (FAQS)
Q1: What are the essential first steps to validate the specificity of a new Periostin antibody?

Al: The initial validation of a new Periostin antibody should always involve a Western Blot (WB)
analysis. This allows you to verify that the antibody detects a protein of the correct molecular
weight. For Periostin, this is typically around 90-93 kDa.[1][2] It is crucial to include both
positive and negative controls in your Western Blot.

Q2: What are recommended positive and negative controls for Periostin?

A2: Selecting appropriate controls is critical for validating antibody specificity.
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Control Type

Recommendation

Rationale

Positive Cell Lysate

Lysate from 293T cells
transfected with a Periostin

expression vector.[3]

Overexpression of the target
protein provides a strong, clear
signal at the expected

molecular weight.

Lysate from cell lines with
known high Periostin
expression (e.g., some breast,
ovarian, or colon cancer cell
lines).[4]

Demonstrates detection of
endogenously expressed

protein.

Negative Cell Lysate

Lysate from mock-transfected
293T cells.[3]

Ensures the signal is specific
to Periostin and not a result of
the transfection or vector

components.

Lysate from cell lines with
known low or no Periostin

expression.

Confirms the absence of signal

in non-expressing cells.

Positive Tissue

Skin tissue is an excellent
positive control for
Immunohistochemistry (IHC),
showing a strong subepithelial
band of staining.[5][6]

Provides a reliable tissue
source with a distinct and

predictable staining pattern.

Other tissues reported to
express Periostin include the

gastrointestinal tract, aorta,

stomach, placenta, and uterus.

[7]

Offers a range of tissues for

validation in different contexts.

Negative Tissue

Tissue from a Periostin
knockout (KO) mouse is the
"gold standard" negative
control.[8][9][10][11][12]

The complete absence of the
target protein provides the
most definitive confirmation of

antibody specificity.

For IHC in skin, the epithelial

cells should be negative for

Serves as an internal negative

control within a positive tissue
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Periostin staining.[5][6] section.

Q3: My Western Blot shows multiple bands. What does this mean?
A3: Multiple bands on a Western Blot can be due to several factors:

o Periostin Isoforms: Periostin has multiple reported isoforms which may be detected by the
antibody.[2]

o Post-Translational Modifications: Glycosylation or other modifications can alter the apparent
molecular weight of the protein.

» Non-Specific Binding: The antibody may be cross-reacting with other proteins. To address
this, optimize your blocking conditions and antibody concentration.

o Protein Degradation: Ensure you use fresh samples and protease inhibitors during lysate
preparation.

To confirm if the additional bands are specific, it is highly recommended to test the antibody on
a lysate from Periostin knockout tissue.

Q4: How can | be sure my antibody is specific in Immunohistochemistry (IHC)?

A4: Beyond using positive and negative control tissues, comparing your staining pattern with
established literature is crucial. For Periostin, a typical pattern in many tissues is staining in the
extracellular matrix and stroma, often forming a band along the basement membrane, while
epithelial cells remain negative.[6][13] Comparing the staining of your new antibody with a
previously validated antibody against the same target on serial tissue sections can also provide
strong evidence of specificity.[6]

Experimental Workflow for Antibody Validation

The following diagram illustrates a recommended workflow for validating a new Periostin
antibody.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.antibodies-online.com/antibody/7201277/anti-Periostin+POSTN+AA+193-326+antibody/
https://ms-validatedantibodies.com/product/periostin-msva-649m/
https://www.biocompare.com/pfu/110447/soids/347191/Antibodies/Periostin
https://ms-validatedantibodies.com/product/periostin-msva-649m/
https://www.abcam.com/en-us/products/primary-antibodies/periostin-antibody-epr20806-ab215199
https://ms-validatedantibodies.com/product/periostin-msva-649m/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing
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Caption: Recommended workflow for Periostin antibody validation.

Detailed Experimental Protocols
Western Blotting Protocol

e Lysate Preparation:

o

Culture cells to 80-90% confluency. For tissues, homogenize in RIPA buffer with protease
inhibitors.

o

Lyse cells/tissue on ice for 30 minutes.

[¢]

Centrifuge at 12,000 x g for 20 minutes at 4°C.

o

Collect the supernatant and determine protein concentration using a BCA assay.
e SDS-PAGE and Transfer:

o Load 20-30 pg of protein per lane onto a 4-12% SDS-PAGE gel.
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o Run the gel at 100-120V until the dye front reaches the bottom.

o Transfer proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate with the primary Periostin antibody (e.g., at a starting dilution of 1:1000)
overnight at 4°C.

o Wash the membrane 3 times with TBST for 10 minutes each.

o Incubate with an HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room
temperature.

o Wash the membrane 3 times with TBST for 10 minutes each.

o Develop with an ECL substrate and image the blot.

Immunohistochemistry (IHC-P) Protocol for Paraffin-
Embedded Tissues

o Deparaffinization and Rehydration:
o Immerse slides in Xylene (2 x 5 min).
o Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
o Rinse with distilled water.

e Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER). A common method is to use a citrate buffer
(pH 6.0) or Tris-EDTA buffer (pH 9.0) and heat the slides in a pressure cooker or water
bath at 95-100°C for 20-45 minutes.[7][13][14]

o Allow slides to cool to room temperature.
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e Staining:
o Rinse slides with PBS.
o Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
o Rinse with PBS.
o Block non-specific binding with a blocking serum (e.g., 10% goat serum) for 1 hour.[14]

o Incubate with the primary Periostin antibody (e.g., at a starting dilution of 1:100 - 1:200)
overnight at 4°C.[5]

o Rinse with PBS (3 x 5 min).

o Incubate with a biotinylated secondary antibody for 30 minutes at 37°C, followed by a
streptavidin-HRP complex, or use a polymer-based detection system.[5][14]

o Rinse with PBS.
o Develop with a DAB chromogen solution until the desired stain intensity is reached.
o Rinse with distilled water.
« Counterstaining and Mounting:
o Counterstain with Hematoxylin.
o Dehydrate through graded ethanol and clear in xylene.

o Mount with a permanent mounting medium.

Troubleshooting Guide
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Issue

Possible Cause(s)

Recommended Solution(s)

No Signal / Weak Signal

Antibody concentration is too

low.

Perform a titration to find the
optimal antibody

concentration.

Inefficient antigen retrieval
(IHC).

Optimize the antigen retrieval
method (buffer pH, heating

time, and temperature).[15]

Low protein expression in the

sample.

Use a positive control with
known high expression. Use a
more sensitive detection

system.

Primary and secondary

antibodies are incompatible.

Ensure the secondary antibody
is raised against the host
species of the primary
antibody.[15]

High Background

Primary antibody concentration

is too high.

Dilute the primary antibody

further.

Insufficient blocking.

Increase the blocking time or
try a different blocking agent
(e.g., BSA instead of milk).

Non-specific binding of the

secondary antibody.

Run a control without the
primary antibody. Consider
using a pre-adsorbed

secondary antibody.[15]

Inadequate washing.

Increase the number and

duration of wash steps.

Non-Specific Bands (WB)

Antibody is recognizing other

proteins.

Validate using knockout cell
lysate or tissue. If bands
persist, the antibody may not

be specific.

Protein degradation.

Use fresh samples and add

protease inhibitors to your lysis
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buffer.

Consult literature (e.qg.,
Splice variants or PTMs. UniProt) for known isoforms

and modifications of Periostin.

Advanced Validation: The Role of Signaling
Pathways

For researchers in drug development, understanding how Periostin interacts within signaling
pathways is crucial. A validated antibody can be a powerful tool to study these interactions.
Periostin is known to signal through integrins, activating pathways like PI3K/Akt, which are
involved in cell survival and proliferation.[9][16]
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Caption: Simplified Periostin signaling pathway.

A specific antibody can be used in techniques like immunoprecipitation (IP) followed by mass
spectrometry to identify novel binding partners or in immunofluorescence (IF) to visualize the
subcellular localization of Periostin during pathway activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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